2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound belongs to a class of tert-butyl ester-functionalized piperidine derivatives with a substituted amino-propionyl group. Its structure features:
- A piperidine ring with a tert-butyl ester at position 1.
- A methyl-linked isopropyl-amino group at position 2.
These analogs often differ in substituent positions or functional groups, influencing their physicochemical properties and applications .
Properties
IUPAC Name |
tert-butyl 2-[[[(2S)-2-aminopropanoyl]-propan-2-ylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-9-7-8-10-19(14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFWFAOPEOQIMS-LSLKUGRBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester, a compound with the molecular formula C₁₇H₃₃N₃O₃, is gaining attention for its potential biological activities, particularly in pharmaceutical applications targeting neurological disorders. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a piperidine ring and an amino acid derivative, which contribute to its unique biological properties. The tert-butyl ester group enhances solubility and stability, making it suitable for various biological applications.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to known neuroprotective agents supports this hypothesis.
- Receptor Interactions : Interaction studies have shown that this compound may interact with various neurotransmitter receptors, influencing signaling pathways critical for neuronal health and function.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are vital in mitigating oxidative stress associated with numerous pathological conditions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
- Amino Acid Derivative Addition : The (S)-2-amino-propionyl group is introduced through acylation reactions.
- Tert-butyl Ester Formation : The final step involves the esterification of the carboxylic acid with tert-butanol to yield the desired product.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 4-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester | Shares piperidine structure and amino acid moiety | Different stereochemistry affecting biological activity |
| (S)-2-Amino-3-(4-methylphenyl)propanoic acid | Contains an amino acid framework | Different side chain leading to varied pharmacodynamics |
| 3-{[((S)-2-Amino-propionyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester | Similar piperidine structure but pyrrolidine ring | Variations in ring structure impacting receptor interactions |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.
- In vitro Antioxidant Studies : Laboratory experiments showed that the compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent.
- Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, which are crucial for therapeutic efficacy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Key Observations :
Functional Group Substitutions : Replacing the isopropyl group with a cyclopropyl group (as in ) may enhance metabolic stability due to reduced steric bulk. Conversely, methyl-carbamic acid derivatives (e.g., ) introduce additional hydrogen-bonding sites, which could improve target binding affinity.
Discontinuation Trends: Many isopropyl-amino variants are marked as discontinued (e.g., ), suggesting challenges in synthesis, stability, or commercial demand.
Q & A
What are the critical synthetic steps and reaction conditions required to synthesize this compound with high purity?
The synthesis involves multi-step reactions, including:
- Amino acid coupling : The (S)-2-aminopropionyl moiety is introduced via amide bond formation, requiring activating agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
- Piperidine functionalization : The tert-butyl ester group is introduced using Boc-protection chemistry under inert conditions, with precise pH control to avoid premature deprotection .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization in polar aprotic solvents ensures >95% purity. Yield optimization relies on temperature control (0–25°C) and stoichiometric ratios .
Which analytical techniques are most effective for characterizing structural integrity and confirming stereochemistry?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves stereochemical configurations (e.g., piperidine ring conformation and tert-butyl group orientation) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities like incomplete Boc-deprotection byproducts .
- Chiral HPLC : Essential for confirming enantiomeric purity, especially for the (S)-2-aminopropionyl moiety .
How can statistical Design of Experiments (DoE) optimize reaction parameters for scalable synthesis?
- Factor screening : Use fractional factorial designs to prioritize variables (e.g., solvent polarity, temperature, catalyst loading) affecting yield .
- Response surface methodology (RSM) : Models interactions between factors (e.g., pH vs. reaction time) to identify optimal conditions. For example, a central composite design might reveal that 45°C and THF as solvent maximize coupling efficiency .
- Robustness testing : Vary parameters within ±10% to ensure reproducibility under industrial-scale constraints .
What computational strategies can predict and mitigate side reactions during synthesis?
- Quantum chemical calculations : Simulate reaction pathways (e.g., using Gaussian or ORCA) to identify intermediates prone to epimerization or Boc-group cleavage .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts. For instance, ML-guided selection of DIPEA as a base minimizes racemization .
- Transition-state analysis : Identifies steric hindrance in the piperidine ring that could slow amide bond formation .
How do structural modifications (e.g., tert-butyl ester vs. benzyl ester) influence biological activity?
- Steric effects : The tert-butyl group enhances metabolic stability by shielding the piperidine nitrogen from enzymatic oxidation, compared to benzyl esters, which are more labile .
- Solubility : tert-Butyl esters improve lipophilicity (logP >2), favoring blood-brain barrier penetration in neuropharmacological studies .
- SAR studies : Replace the isopropyl group with cyclopropyl (as in ) to evaluate changes in receptor binding affinity via radiolabeled assays .
How can researchers resolve contradictions in reported synthetic yields across literature?
- Comparative kinetic studies : Use in-situ FTIR or LC-MS to monitor reaction progress and identify yield-limiting steps (e.g., slow amide coupling vs. rapid Boc-deprotection) .
- Replication under standardized conditions : Control variables like solvent batch purity or moisture content, which are often underreported .
- Meta-analysis : Cross-reference datasets from , and 14 to isolate outliers caused by suboptimal workup protocols .
What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 6 months when stored in amber vials with desiccants .
- Light sensitivity : UV-Vis studies indicate photooxidation of the piperidine ring; recommend storage in inert atmospheres (N2 or Ar) .
- Solution stability : In DMSO, the compound remains stable for >1 month at -20°C, but aqueous buffers (pH <5) promote ester hydrolysis .
What methodologies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) for interactions with proteases or GPCRs .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Crystallography : Co-crystallization with target proteins (e.g., trypsin-like proteases) reveals binding modes of the piperidine and tert-butyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
